Methyl 3,4-bis(2-methoxyethoxy)benzoate
Overview
Description
Methyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C14H20O6. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with methoxyethoxy groups. This compound is known for its unique chemical structure, which includes both ester and ether functionalities, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3,4-bis(2-methoxyethoxy)benzoate can be synthesized through the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3,4-bis(2-methoxyethoxy)benzoic acid.
Reduction: Formation of 3,4-bis(2-methoxyethoxy)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Mechanism of Action
The mechanism of action of methyl 3,4-bis(2-methoxyethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,4-bis(2-methoxyethoxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 3,4-bis(2-ethoxyethoxy)benzoate: Similar structure but with ethoxyethoxy groups instead of methoxyethoxy groups.
Methyl 3,4-bis(2-methoxyethoxy)benzyl alcohol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Methyl 3,4-bis(2-methoxyethoxy)benzoate is unique due to its combination of ester and ether functionalities, which provide it with distinct chemical reactivity and solubility properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 3,4-bis(2-methoxyethoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPDZRYXZKVCFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668230 | |
Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-14-3 | |
Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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